molecular formula C15H23N7O4 B6484543 2-(4-(7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 898420-06-9

2-(4-(7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Cat. No.: B6484543
CAS No.: 898420-06-9
M. Wt: 365.39 g/mol
InChI Key: RYLYEHBRGBXNNX-UHFFFAOYSA-N
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Description

2-(4-(7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a complex organic compound that features a purine derivative linked to a piperazine ring and an acetamide group

Properties

IUPAC Name

2-[4-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O4/c1-19-12-11(13(24)18-15(19)25)22(7-8-26-2)14(17-12)21-5-3-20(4-6-21)9-10(16)23/h3-9H2,1-2H3,(H2,16,23)(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLYEHBRGBXNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Purine Derivative: The purine core can be synthesized through a series of reactions starting from simple precursors like guanine or xanthine

    Piperazine Ring Formation: The piperazine ring is synthesized separately, often starting from ethylenediamine and undergoing cyclization reactions.

    Coupling Reactions: The purine derivative is then coupled with the piperazine ring using amide bond formation techniques, typically involving reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Hydroxylated purine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: The compound can be used to study the interactions of purine derivatives with biological macromolecules such as enzymes and receptors.

    Pharmaceutical Development: It serves as a scaffold for the synthesis of novel pharmaceutical agents with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 2-(4-(7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleotide metabolism. The piperazine ring can enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is unique due to its combination of a purine derivative with a piperazine ring and an acetamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for drug development and biological studies.

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